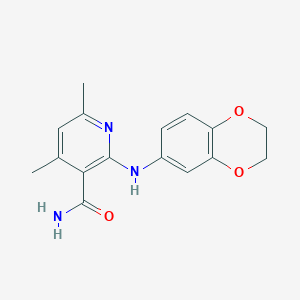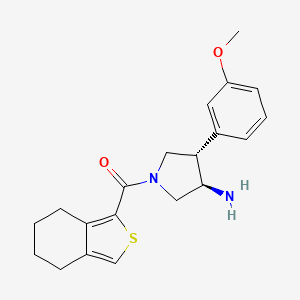![molecular formula C17H16N4O2S B5538498 4-[(2-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5538498.png)
4-[(2-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives, including the compound of interest, typically involves the condensation of thiosemicarbazides with various aromatic aldehydes to form arylidene hydrazides, followed by cyclization to yield the triazole core structure. A study by Bekircan et al. (2008) details the synthesis of similar triazole derivatives, indicating a general method that could be applied to the synthesis of our compound of interest. This process involves several steps, starting from basic precursors to complex triazole structures, highlighting the importance of selecting appropriate conditions for the formation of the desired products (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be analyzed through various techniques such as X-ray diffraction and density functional theory (DFT) calculations. The structure of a similar compound, 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, was determined using X-ray diffraction, showing dihedral angles between the triazole ring and the phenyl rings, indicating the spatial arrangement of these functional groups. DFT calculations further support the structural analysis by providing insights into the electronic properties of the molecule (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including alkylation and aminomethylation, which can modify their chemical properties significantly. For instance, the alkylation of triazole-thiols leads to the formation of S-alkylated derivatives, which have shown excellent cholinesterase inhibitory potential. These reactions are crucial for tailoring the properties of triazole compounds for specific applications (Arfan et al., 2018).
Applications De Recherche Scientifique
Antimicrobial Activities
The compound has been investigated for its role in synthesizing derivatives with significant antimicrobial properties. For instance, the synthesis of triazole derivatives, including those related to the given compound, has shown promising results against various microorganisms. These derivatives have been evaluated for their potential in treating infections caused by resistant strains, highlighting the importance of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Anticancer Evaluation
Research into triazole derivatives, including structures akin to 4-[(2-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, has extended into the realm of anticancer activity. These compounds have been assessed against a variety of cancer cell lines, demonstrating the potential of triazole-based compounds in cancer therapy. The structural features of these compounds, such as the methoxybenzylidene amino group, play a crucial role in their biological activity, offering insights into the design of novel anticancer agents (Bekircan et al., 2008).
Enzyme Inhibition
The compound serves as a scaffold for developing enzyme inhibitors, with research focusing on its conversion into derivatives that inhibit specific enzymes, such as cholinesterases. These studies are crucial for understanding the compound's potential in treating diseases related to enzyme dysfunction, such as Alzheimer's disease and other neurodegenerative conditions. The ability to tailor the compound's structure for selective enzyme inhibition is a significant area of interest in medicinal chemistry (Arfan et al., 2018).
Molecular Docking and Theoretical Studies
Theoretical studies, including molecular docking and density functional theory (DFT) analyses, are employed to understand the interactions between triazole derivatives and biological targets. These studies provide insights into the compound's mode of action at the molecular level, facilitating the design of more potent and selective therapeutic agents. The research in this area underscores the importance of computational methods in drug discovery and development (Kumar et al., 2021).
Orientations Futures
Compounds containing the 1,2,4-triazole ring are of significant interest in the field of medicinal chemistry due to their versatile biological activities . They have been proven to have significant antibacterial activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential could be a promising future direction .
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-4-[(E)-(2-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-22-14-9-7-12(8-10-14)16-19-20-17(24)21(16)18-11-13-5-3-4-6-15(13)23-2/h3-11H,1-2H3,(H,20,24)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTRIYCVCVUPAQ-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5538416.png)
![4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B5538419.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5538423.png)



![4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5538441.png)
![6-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5538445.png)
![2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538449.png)
![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538453.png)
![4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)
![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5538469.png)

